2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
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Overview
Description
2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound that features an indole moiety and a bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the indole derivative, followed by the construction of the bicyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the ethanone moiety can yield the corresponding alcohol.
Scientific Research Applications
2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and bicyclic structures, such as:
- 2-(1H-indol-3-yl)-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 2-(1H-indol-3-yl)-1-((1R,5S)-3-ethoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Uniqueness
The uniqueness of 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one lies in its specific combination of an indole moiety and a methoxy-substituted bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-15-9-13-6-7-14(10-15)20(13)18(21)8-12-11-19-17-5-3-2-4-16(12)17/h2-5,11,13-15,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHPPAOZWMLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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